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Executive Summary
BMS-820132 is an investigational, orally active, partial activator of glucokinase (GK), an

enzyme pivotal to glucose homeostasis. Developed by Bristol Myers Squibb, this compound

was designed to address the therapeutic potential of glucokinase activation for type 2 diabetes

while mitigating the risk of hypoglycemia observed with full GK activators.[1][2] Preclinical

studies have demonstrated its ability to modulate glucokinase activity and impact glucose

metabolism. Phase 1 clinical trials have been completed, though detailed results are not

publicly available. This document provides a comprehensive technical guide to the core

preclinical data and mechanism of action of BMS-820132.

Introduction to Glucokinase Activation
Glucokinase, found predominantly in the liver and pancreatic β-cells, acts as a glucose sensor,

regulating insulin secretion and hepatic glucose metabolism.[1] Its activation is a key step in

the glycolytic pathway, converting glucose to glucose-6-phosphate. Small molecule activators

of glucokinase have been pursued as a therapeutic strategy for type 2 diabetes due to their

potential to enhance glucose-stimulated insulin secretion and increase hepatic glucose uptake.

[1][2] However, early generation, "full" glucokinase activators were associated with a significant

risk of hypoglycemia.[1][2] BMS-820132 was developed as a "partial" activator to achieve a
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more controlled and physiological modulation of glucokinase activity, thereby aiming for a better

safety profile.[1][2]

Mechanism of Action
BMS-820132 allosterically binds to glucokinase, inducing a conformational change that

increases the enzyme's affinity for glucose. This leads to a leftward shift in the glucose

concentration-response curve for glucokinase activity, meaning the enzyme is more active at

lower glucose concentrations than it would be otherwise. As a partial activator, BMS-820132 is

designed to elicit a submaximal activation of glucokinase compared to full activators, which is

intended to reduce the likelihood of excessive insulin secretion and subsequent hypoglycemia,

particularly in low-glucose conditions.
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Caption: Glucokinase activation pathway in pancreatic β-cells.

Preclinical Pharmacology
In Vitro Data
BMS-820132 has been characterized as a potent partial activator of glucokinase.
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Parameter Value Description

AC50 29 nM

Concentration for 50% of

maximal activation of

glucokinase.[3]

EC50 (12 mM Glucose) 39 nM
Effective concentration in rats

with hyperglycemia.[4][5]

EC50 (5 mM Glucose) 73 nM

Effective concentration in rats

with normal blood glucose.[4]

[5]

In Vivo Data
Studies in animal models have demonstrated the glucose-lowering effects of BMS-820132.

Animal Model Dosing Key Findings

High-fat diet-induced obese

(DIO) mice

3 µmol/kg and 30 µmol/kg

(single oral dose)

Decreased glucose levels in

an oral glucose tolerance test

(OGTT).[3]

Normal Sprague-Dawley (SD)

rats

10-200 mg/kg (once daily for 1

month)

Resulted in body weight

reduction.[3]

Zucker diabetic fatty (ZDF) rats
10-200 mg/kg (once daily for 1

month)

Did not induce body weight

reduction, suggesting toxicity

in normal rats was secondary

to exaggerated pharmacology.

[3]

Beagle dogs
10, 60, and 120 mg/kg (once

daily for 1 month)

Insignificant effects on food

consumption.[3]

Experimental Protocols
In Vitro Glucokinase Activation Assay (Representative
Protocol)
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A representative protocol for determining the in vitro activation of glucokinase by a compound

like BMS-820132 would involve the following steps. The specific details for the BMS-820132
assays are proprietary to Bristol Myers Squibb.
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Caption: Workflow for an in vitro glucokinase activation assay.

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer,

recombinant human glucokinase, the coupling enzyme glucose-6-phosphate dehydrogenase

(G6PDH), ATP, and NADP⁺.
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Compound Addition: BMS-820132 is added to the reaction mixture at various concentrations.

Initiation of Reaction: The reaction is initiated by the addition of glucose.

Measurement: The activity of glucokinase is indirectly measured by monitoring the rate of

NADPH production, which is catalyzed by G6PDH as it converts the glucose-6-phosphate

product of the glucokinase reaction. The increase in absorbance at 340 nm due to NADPH

formation is measured over time using a spectrophotometer.

Data Analysis: The rate of reaction at each concentration of BMS-820132 is determined. The

data is then plotted as the percentage of activation against the log of the compound

concentration to generate a dose-response curve, from which the AC50 value is calculated.

In Vivo Oral Glucose Tolerance Test (OGTT)
(Representative Protocol)
The following is a general protocol for an OGTT in rodents.
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Caption: Protocol for an oral glucose tolerance test (OGTT).

Animal Acclimation and Fasting: Rodents are acclimated to the experimental conditions and

then fasted overnight (typically 16-18 hours) with free access to water.

Baseline Blood Sample: A baseline blood sample is collected (t=0 minutes) to measure

fasting blood glucose levels.
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Compound Administration: BMS-820132 or a vehicle control is administered orally at the

desired doses.

Glucose Challenge: After a specified time following compound administration (e.g., 30-60

minutes), an oral glucose challenge (e.g., 2 g/kg body weight) is given.

Serial Blood Sampling: Blood samples are collected at various time points after the glucose

challenge (e.g., 15, 30, 60, and 120 minutes).

Blood Glucose Measurement: Blood glucose concentrations in the collected samples are

measured using a glucometer.

Data Analysis: The blood glucose levels over time are plotted, and the area under the curve

(AUC) is calculated to assess the effect of the compound on glucose tolerance.

Clinical Development
BMS-820132 has undergone Phase 1 clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes.
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Clinical Trial Identifier Title Status

NCT01105429

Placebo-Controlled, Ascending

Single-Dose Study to Evaluate

the Safety, Tolerability,

Pharmacokinetics, and

Pharmacodynamics of BMS-

820132 in Subjects With Type

2 Diabetes on Background

Therapy of Metformin

Completed

NCT01290575

Placebo-Controlled, Ascending

Multiple-Dose Study to

Evaluate the Safety,

Tolerability, Pharmacokinetics

and Pharmacodynamics of

BMS-820132 in Subjects With

Type 2 Diabetes Treated With

Metformin Monotherapy

Completed[6]

As of the publication of this document, the detailed results of these clinical trials have not been

made publicly available in peer-reviewed journals or conference proceedings.[4][5]

Toxicology
Toxicology studies were conducted in rats and dogs. In healthy euglycemic Sprague-Dawley

rats and beagle dogs, administration of BMS-820132 for one month led to significant and

prolonged hypoglycemia, which was associated with adverse histopathological findings.

However, when administered to hyperglycemic and insulin-resistant Zucker diabetic fatty (ZDF)

rats, BMS-820132 did not cause hypoglycemia or the associated adverse effects. This

suggests that the observed toxicity in healthy animals was a consequence of the exaggerated

pharmacological effect (i.e., potent glucose-lowering leading to hypoglycemia) rather than off-

target toxicity.

Conclusion
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BMS-820132 is a partial glucokinase activator that has demonstrated promising preclinical

activity in modulating glucose metabolism. Its development was aimed at harnessing the

therapeutic benefits of glucokinase activation while minimizing the risk of hypoglycemia. The

available preclinical data supports its mechanism of action and in vivo efficacy in animal

models. While Phase 1 clinical trials have been completed, the absence of publicly available

data precludes a comprehensive assessment of its clinical potential and safety profile in

humans. Further disclosure of the clinical trial results is necessary to fully understand the

therapeutic utility of BMS-820132.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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